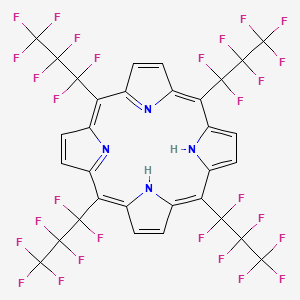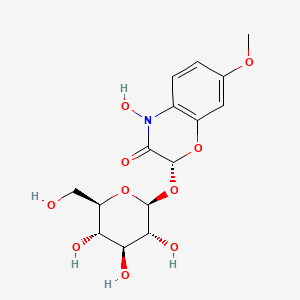
DIMBOA glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimboa-GLC, also known as dimboaglc, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Dimboa-GLC exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, dimboa-GLC is primarily located in the cytoplasm. Outside of the human body, dimboa-GLC can be found in cereals and cereal products, common wheat, corn, and fats and oils. This makes dimboa-GLC a potential biomarker for the consumption of these food products.
Scientific Research Applications
Isolation and Biological Activity
DIMBOA glucoside, a cyclic arylhydroxamic acid, is present in young maize shoots. Upon tissue damage, it converts to its aglycone, DIMBOA, which exhibits strong biological activity toward various organisms. A method for isolating DIMBOA in large quantities from maize seedlings has been developed, highlighting its potential for extensive biological studies and applications (Larsen & Christensen, 2000).
Effect on Electron Transport
This compound's effect was studied in maize mitochondria and chloroplasts. While DIMBOA reduced electron transport, its glucoside had no inhibitory effect, indicating a differential impact of the glucoside and its aglycone on plant biochemistry (Massardo et al., 1994).
Influence of Light on DIMBOA-Glucoside Concentration in Wheat
Light intensity significantly affects this compound production in wheat seedlings. Higher concentrations of this compound are associated with lower light intensity, suggesting its role in plant resistance and the potential for selective breeding to increase this compound levels (Åhman & Johansson, 1994).
Enzyme Substrate Specificity
Maize β-glucosidase exhibits a broad substrate specificity, with DIMBOA-glucoside being a major natural substrate. The enzyme can cleave many glycosides with hydrophobic aglycones, suggesting its crucial role in this compound metabolism (Babcock & Esen, 1994).
Phototropic Response in Maize
Blue light illumination induces β-glucosidase activity in maize, leading to increased levels of DIMBOA and its derivatives, which are essential for the plant's phototropic response (Jabeen et al., 2006).
Properties
CAS No. |
113565-32-5 |
|---|---|
Molecular Formula |
C15H19NO10 |
Molecular Weight |
373.31 g/mol |
IUPAC Name |
(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1 |
InChI Key |
WTGXAWKVZMQEDA-XFWGRBSCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
melting_point |
262-263°C |
physical_description |
Solid |
Synonyms |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





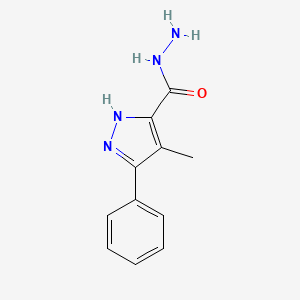
![2-[(2-Ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-3-yl)oxy]acetic acid methyl ester](/img/structure/B1225736.png)
![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)
![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)
![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)
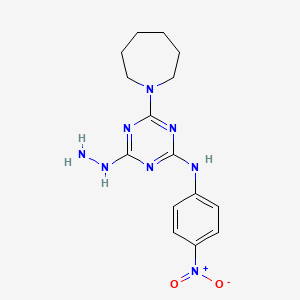
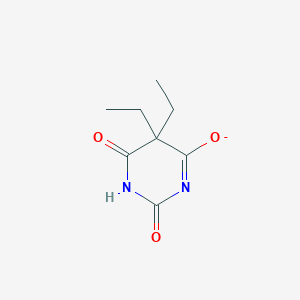
![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)
![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)
